Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate
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Overview
Description
Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate belongs to the class of organic compounds known as pyrrolidine carboxylic acids. Pyrrolidine carboxylic acids are compounds containing a pyrrolidine ring which bears a carboxylic acid. Pyrrolidine is a five-membered saturated aliphatic heterocycle with one nitrogen atom and four carbon atoms. This compound is soluble (in water) and an extremely weak acidic (essentially neutral) compound (based on its pKa).
This compound is the methyl ester of 5-(hydroxymethyl)pyrrolidine-3-carboxylic acid. It has a role as a metabolite. It is a member of pyrrolidines, a primary alcohol, a beta-amino acid ester, a methyl ester and a secondary amino compound.
Scientific Research Applications
Synthesis of Novel Heterocycles
Methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate has been utilized in the synthesis of novel N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates, existing in equilibrium with their 4-oxo tautomers. This synthesis process involves key intermediates like enaminones, which can also be used to construct other functionalized heterocycles (Grošelj et al., 2013).
Glycosidase Inhibition
Derivatives of this compound have been synthesized and shown to inhibit glycosidases, a group of enzymes involved in the processing of carbohydrates. Specific derivatives have demonstrated selective inhibition of alpha-mannosidase, a key enzyme in carbohydrate metabolism (Popowycz et al., 2004).
Antibacterial Applications
Several studies have explored the antibacterial potential of compounds derived from this compound. These compounds have been tested against various bacterial strains, showing moderate to good activity. Their structure, incorporating the pyrrolidine ring and methylamino residues, contributes to their antimicrobial properties (Devi et al., 2018).
Properties
CAS No. |
125629-87-0 |
---|---|
Molecular Formula |
C7H13NO3 |
Molecular Weight |
159.18 g/mol |
IUPAC Name |
methyl 5-(hydroxymethyl)pyrrolidine-3-carboxylate |
InChI |
InChI=1S/C7H13NO3/c1-11-7(10)5-2-6(4-9)8-3-5/h5-6,8-9H,2-4H2,1H3 |
InChI Key |
BSILTUUPJBINLI-UHFFFAOYSA-N |
SMILES |
COC(=O)C1CC(NC1)CO |
Canonical SMILES |
COC(=O)C1CC(NC1)CO |
Synonyms |
3-Pyrrolidinecarboxylicacid,5-(hydroxymethyl)-,methylester(9CI) |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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